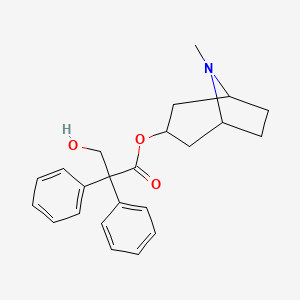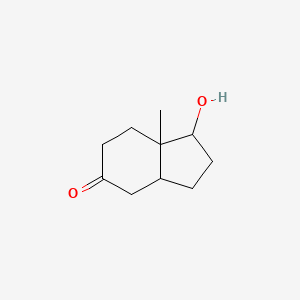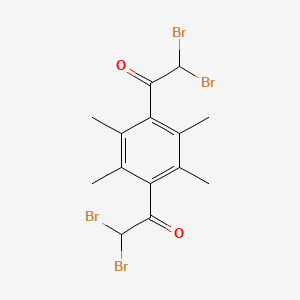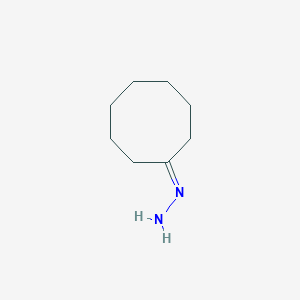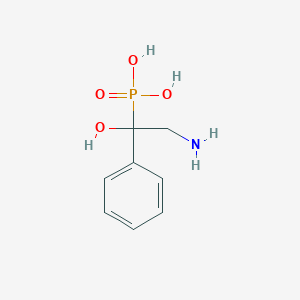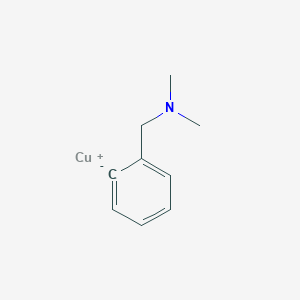
copper(1+);N,N-dimethyl-1-phenylmethanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Copper(1+);N,N-dimethyl-1-phenylmethanamine is a coordination compound where copper is in the +1 oxidation state, coordinated to N,N-dimethyl-1-phenylmethanamine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dimethyl-1-phenylmethanamine can be achieved through the Eschweiler-Clarke reaction, which involves the methylation of benzylamine using formaldehyde and formic acid . The reaction proceeds under mild conditions and yields the desired amine.
For the preparation of the copper(1+) complex, a common method involves the reaction of copper(I) chloride with N,N-dimethyl-1-phenylmethanamine in an inert atmosphere to prevent oxidation of copper(I) to copper(II). The reaction is typically carried out in a solvent such as acetonitrile or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of N,N-dimethyl-1-phenylmethanamine often involves the same Eschweiler-Clarke reaction but on a larger scale, with careful control of reaction conditions to ensure high yield and purity. The copper(1+) complex can be produced in bulk by scaling up the laboratory synthesis methods, ensuring that the inert atmosphere is maintained throughout the process to prevent oxidation.
Analyse Chemischer Reaktionen
Types of Reactions
Copper(1+);N,N-dimethyl-1-phenylmethanamine undergoes various types of chemical reactions, including:
Oxidation: The copper(I) center can be oxidized to copper(II) under certain conditions.
Substitution: The ligand N,N-dimethyl-1-phenylmethanamine can be substituted with other ligands in the presence of suitable reagents.
Coordination: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Substitution: Reagents such as halides, phosphines, and other amines can be used for substitution reactions.
Coordination: Various ligands such as phosphines, amines, and carboxylates can coordinate to the copper center.
Major Products Formed
Oxidation: Copper(II) complexes with N,N-dimethyl-1-phenylmethanamine.
Substitution: New copper(I) complexes with different ligands.
Coordination: Mixed-ligand copper(I) or copper(II) complexes.
Wissenschaftliche Forschungsanwendungen
Copper(1+);N,N-dimethyl-1-phenylmethanamine has several scientific research applications:
Material Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biological Studies: Research is ongoing to explore its potential as a model compound for studying copper-containing enzymes and proteins.
Wirkmechanismus
The mechanism by which copper(1+);N,N-dimethyl-1-phenylmethanamine exerts its effects involves the coordination of the N,N-dimethyl-1-phenylmethanamine ligand to the copper(I) center. This coordination stabilizes the copper(I) oxidation state and allows the compound to participate in various catalytic and coordination reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or coordination chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Dimethylbenzylamine: Similar structure but without the copper center.
Copper(I) chloride: Copper(I) compound without the N,N-dimethyl-1-phenylmethanamine ligand.
Copper(II) complexes: Copper in the +2 oxidation state with various ligands.
Uniqueness
Copper(1+);N,N-dimethyl-1-phenylmethanamine is unique due to the combination of the copper(I) center and the N,N-dimethyl-1-phenylmethanamine ligand. This combination imparts specific chemical properties that are not observed in either the ligand or the copper(I) ion alone.
Eigenschaften
CAS-Nummer |
38286-29-2 |
|---|---|
Molekularformel |
C9H12CuN |
Molekulargewicht |
197.74 g/mol |
IUPAC-Name |
copper(1+);N,N-dimethyl-1-phenylmethanamine |
InChI |
InChI=1S/C9H12N.Cu/c1-10(2)8-9-6-4-3-5-7-9;/h3-6H,8H2,1-2H3;/q-1;+1 |
InChI-Schlüssel |
MVPYYSYCAKMWSO-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CC1=CC=CC=[C-]1.[Cu+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
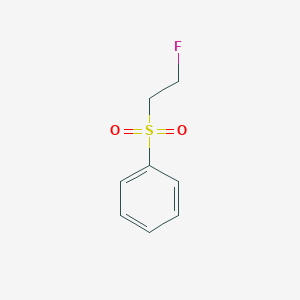
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)

![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)

